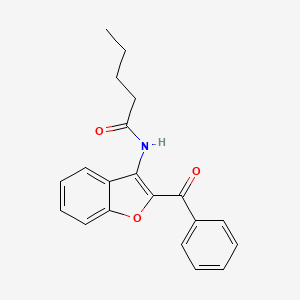

N-(2-benzoyl-1-benzofuran-3-yl)pentanamide

Description

N-(2-benzoyl-1-benzofuran-3-yl)pentanamide is a synthetic organic compound featuring a benzofuran core substituted with a benzoyl group at the 2-position and a pentanamide moiety at the 3-position. Benzofuran derivatives are known for diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties. The pentanamide chain in this compound may enhance solubility and pharmacokinetic profiles compared to simpler benzofuran derivatives.

Propriétés

Formule moléculaire |

C20H19NO3 |

|---|---|

Poids moléculaire |

321.4 g/mol |

Nom IUPAC |

N-(2-benzoyl-1-benzofuran-3-yl)pentanamide |

InChI |

InChI=1S/C20H19NO3/c1-2-3-13-17(22)21-18-15-11-7-8-12-16(15)24-20(18)19(23)14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3,(H,21,22) |

Clé InChI |

MJWKMJJSQAMGFH-UHFFFAOYSA-N |

SMILES canonique |

CCCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=CC=C3 |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la N-(2-benzoyl-1-benzofuran-3-yl)pentanamide implique généralement les étapes suivantes :

Formation du cycle benzofurane : Le cycle benzofurane peut être synthétisé par cyclisation du 2-hydroxybenzonitrile avec la 2-bromoacétophénone en milieu basique.

Introduction du groupe benzoyle : Le groupe benzoyle peut être introduit en faisant réagir le dérivé benzofurane avec le chlorure de benzoyle en présence d'une base telle que la pyridine.

Formation du groupe pentanamide : Le groupe pentanamide peut être formé en faisant réagir le dérivé benzofurane avec le chlorure de pentanoyle en présence d'une base telle que la triéthylamine.

Méthodes de production industrielle

Les méthodes de production industrielle de la N-(2-benzoyl-1-benzofuran-3-yl)pentanamide peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer l'efficacité et le rendement du processus de synthèse.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

La N-(2-benzoyl-1-benzofuran-3-yl)pentanamide a diverses applications de recherche scientifique, notamment :

Mécanisme d'action

Le mécanisme d'action de la N-(2-benzoyl-1-benzofuran-3-yl)pentanamide implique son interaction avec des cibles moléculaires et des voies spécifiques au sein des systèmes biologiques. Le composé peut exercer ses effets en se liant à des enzymes, des récepteurs ou d'autres protéines, modulant ainsi leur activité et influençant divers processus cellulaires. Les cibles moléculaires et les voies exactes impliquées peuvent varier en fonction de l'activité biologique spécifique étudiée.

Applications De Recherche Scientifique

N-(2-benzoyl-1-benzofuran-3-yl)pentanamide has various scientific research applications, including:

Mécanisme D'action

The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)pentanamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various cellular processes . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparaison Avec Des Composés Similaires

Structural Analogs in Anthelmintic Therapy

N-(4-Methoxyphenyl)Pentanamide (N4MP)

- Structure : Simplifies the benzofuran core of albendazole, retaining the pentanamide group linked to a 4-methoxyphenyl ring.

- Activity : Exhibits time- and concentration-dependent anthelmintic activity against Toxocara canis larvae, comparable to albendazole .

- Cytotoxicity : Lower cytotoxicity in human and animal cell lines than albendazole, suggesting improved safety .

Key Difference : Unlike N-(2-benzoyl-1-benzofuran-3-yl)pentanamide, N4MP lacks the benzofuran scaffold, which may reduce metabolic stability but improve synthetic accessibility.

Sulfonamide-Pentanamide Hybrids

N4-Valeroylsulfadiazine (Compound 22)

- Structure : Combines a sulfadiazine moiety with a pentanamide chain attached to a phenyl group.

- Activity : Antitubercular agent; structural rigidity from the sulfonamide-pyrimidine system enhances target binding .

- Physicochemical Properties : Melting point 218–219°C, FTIR confirms CONH (1685 cm⁻¹) and SO₂NH (1164 cm⁻¹) groups .

2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide

- Structure : Incorporates a dioxoisoindolinyl group and a sulfamoylphenyl-pentanamide backbone.

- Synthesis : Yield of 83%, with moderate solubility (logP 3.03) .

Key Difference : These sulfonamide hybrids prioritize bacterial target engagement, whereas the benzofuran-pentanamide compound’s aromatic system may favor antiparasitic or antifungal applications.

Pesticide-Related Amides

Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide)

Fenfuram (2-methyl-N-phenyl-3-furancarboxamide)

- Structure : Furancarboxamide with a phenyl substituent.

- Activity : Systemic fungicide inhibiting succinate dehydrogenase .

Key Difference : While these compounds share amide functionalities, the absence of a pentanamide chain or benzofuran core limits direct structural overlap. However, their success as agrochemicals underscores the importance of aromatic amides in designing bioactive molecules.

Data Table: Comparative Analysis

Research Findings and Implications

- Structural Simplification vs. Complexity : N4MP demonstrates that simplifying albendazole’s structure retains efficacy while reducing toxicity. However, the benzofuran in N-(2-benzoyl-1-benzofuran-3-yl)pentanamide may offer unique π-π stacking interactions for target binding .

- Therapeutic Scope : Sulfonamide-pentanamide hybrids prioritize antitubercular activity, whereas benzofuran derivatives may excel in antiparasitic applications due to aromaticity-driven target affinity.

- Synthetic Accessibility : N4MP’s high yield (95%) and low synthetic complexity contrast with the multi-step synthesis of sulfonamide hybrids (e.g., compound 22, 95% yield ), suggesting trade-offs between structural complexity and manufacturability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.